molecular formula C9H8N2O2 B109065 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid CAS No. 1048913-13-8

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

Cat. No. B109065
CAS RN: 1048913-13-8
M. Wt: 176.17 g/mol
InChI Key: RPYQVSLCGITEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid” is a compound with the CAS Number: 1048913-13-8. It has a molecular weight of 176.17 and its IUPAC name is 1H-pyrrolo [2,3-b]pyridin-1-ylacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11/h1-5H,6H2,(H,12,13) and the InChI key is RPYQVSLCGITEHQ-UHFFFAOYSA-N . For a detailed 3D structure, specialized chemical databases or software would be needed.


Physical And Chemical Properties Analysis

This compound is a white solid . It has a high GI absorption and is BBB permeant . Its Log Po/w values range from 0.63 to 1.69, indicating its lipophilicity . It is very soluble, with a solubility of 2.81 mg/ml .

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibitors

The compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in various types of tumors, and targeting them is a promising strategy for cancer therapy . Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activities against FGFR1, 2, and 3, with one derivative exhibiting significant inhibitory activity and potential as a lead compound for further optimization .

Breast Cancer Treatment

Specifically, in breast cancer research, these derivatives have been found to inhibit cell proliferation and induce apoptosis in breast cancer cells. They also significantly inhibited the migration and invasion of these cells, suggesting a role in preventing metastasis .

Hepatocellular Carcinoma

In hepatocellular carcinoma, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as FGFR4 inhibitors with potent antiproliferative activity against Hep3B cells, a type of liver cancer cell . This indicates a potential application in treating liver cancer.

Immunomodulation

Derivatives of this compound have been explored as immunomodulators targeting Janus Kinase 3 (JAK3) . JAK3 is an important target for autoimmune diseases and transplant rejection, and modulating its activity could have therapeutic benefits.

Mitotic Kinase Inhibition

The compound’s derivatives have been used in the design of inhibitors for the mitotic kinase Monopolar Spindle 1 (MPS1) . MPS1 is involved in cell division, and its inhibition could be useful in controlling the proliferation of cancer cells.

Angiogenesis Regulation

The FGFR pathway, which can be modulated by derivatives of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, is involved in angiogenesis . Controlling angiogenesis is crucial in cancer treatment, as it can limit the growth of tumors by restricting their blood supply.

Signal Transduction Research

The compound is also valuable in research focused on signal transduction pathways, particularly those involving the FGF–FGFR axis . Understanding these pathways can lead to the development of new therapeutic strategies for various diseases.

Drug Development and Optimization

Lastly, due to its potent activity and low molecular weight, the compound serves as an appealing lead for drug development and optimization . It provides a scaffold for creating more effective and targeted therapies.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Mechanism of Action

Target of Action

The primary target of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid acts as an inhibitor to FGFR, thereby disrupting these signaling pathways .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially halt the progression of these cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could potentially be used as a therapeutic agent in cancer treatment .

properties

IUPAC Name

2-pyrrolo[2,3-b]pyridin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYQVSLCGITEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622799
Record name (1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

CAS RN

1048913-13-8
Record name (1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.